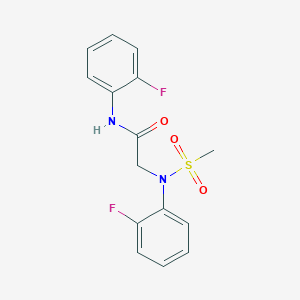

N~1~,N~2~-bis(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide involves complex reactions where fluorosulfonyl and (trifluoromethyl)sulfonyl groups play crucial roles. For example, acyclic sulfur−nitrogen compounds exhibit extensive electron delocalization, impacting their synthesis and structural properties (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by strong intermolecular hydrogen-bonding and electron delocalization, which influence their molecular geometry and electronic properties. The synthesis and crystal structure of N-(3-thenoyl)fluorosulfonimide showcase these aspects, contributing to our understanding of the molecular structure (Macneill et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide and its analogs are influenced by their sulfonyl groups. The reaction dynamics and products formed from nucleophilic attacks on these groups are significant for understanding the chemical behavior of such compounds (Ying et al., 2000).

Physical Properties Analysis

The physical properties, including ionic conductivity and viscosity, of ionic liquids related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are crucial for their applications. Studies on N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids provide insights into these properties and their implications (Zhou et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds within the same class as N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are determined by their structural features. For instance, the study of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid highlights the influence of structural components on chemical stability and reactivity (Yang et al., 2017).

Applications De Recherche Scientifique

Ionogel-based Solid-State Supercapacitor

A study by Nègre et al. (2016) focuses on the application of inorganic gel polymer electrolytes, including N-methyl-N-propylpiperidinium bis(fluorosulfonyl)imide, in all solid-state supercapacitors. These ionogels exhibit high ionic conductivity over a wide temperature range, making them suitable for non-toxic and safer supercapacitors with potential packaging and flexible device applications (Nègre et al., 2016).

Electrolyte Solvation and Ionic Association

Han et al. (2022) explored the properties of bis(fluorosulfonyl)imide anion, which is useful in lithium salts and ionic liquids for battery electrolyte applications. The study provided insights into the anion's properties concerning solvate formation and electrolyte characteristics, contributing to a better understanding of battery electrolyte chemistry (Han et al., 2022).

Synthesis and Electrochemistry of Sulfur-Nitrogen Compounds

Macneill et al. (2009) investigated the electrochemical properties of N-(3-Thenoyl)fluorosulfonimide, a compound structurally related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide. The research provided insights into the synthesis, structure, and potential electrochemical applications of these compounds (Macneill et al., 2009).

Propriétés

IUPAC Name |

2-(2-fluoro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-9-5-3-7-12(14)17)10-15(20)18-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYFXAGDCIWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)